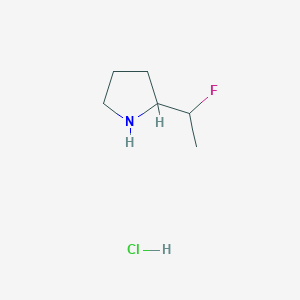
2-(1-Fluoroethyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Fluoroethyl)pyrrolidine;hydrochloride” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many natural and synthetic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecule likely contains a pyrrolidine ring with a fluoroethyl group attached to one of the carbon atoms. The hydrochloride indicates it’s a salt, with a chloride ion paired with the pyrrolidine molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions, depending on the functional groups present. They can undergo substitution, addition, and elimination reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives can vary widely in their properties. For example, they can be solids or liquids at room temperature, and their solubility in water can vary .科学的研究の応用
Microwave-assisted Fluorination
Microwave-assisted fluorination techniques have been employed for the synthesis of fluorinated compounds, demonstrating the utility of fluoroalkyl groups in organic synthesis. For instance, the treatment of mono- and nonbrominated acylpyrroles with Selectfluor under microwave conditions leads to the fluorination of the pyrrole ring, highlighting the importance of fluorination techniques in synthesizing complex organic molecules (Troegel & Lindel, 2012).
Chemosensor Development
Fluorinated pyrrolidine derivatives have found applications in the development of chemosensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and serve as selective chemosensors for metal ions based on internal charge transfer mechanisms (Maity & Govindaraju, 2010). These chemosensors play a crucial role in detecting and quantifying metal ions in various environmental and biological contexts.
Targeted Protein Degradation
The modification of proline residues, such as hydroxylation and fluorination, significantly impacts molecular recognition in biological systems. Fluoro-hydroxyprolines, incorporating both hydroxy and fluoro substituents on the proline ring, have been synthesized and analyzed for their potential in targeted protein degradation. These modified prolines exhibit distinct conformational properties and have been employed in the design of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, demonstrating their utility in drug discovery and chemical biology (Testa et al., 2018).
Synthesis of Pyrimidines
Fluorous synthesis methods have been utilized for the production of disubstituted pyrimidines, showcasing the versatility of fluoroalkyl chains in facilitating organic reactions. The fluorous chain acts as a phase tag for intermediate and product purification, underscoring the role of fluorinated compounds in streamlining synthetic processes (Zhang, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1-fluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(7)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBRCXRWGLMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluoroethyl)pyrrolidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)

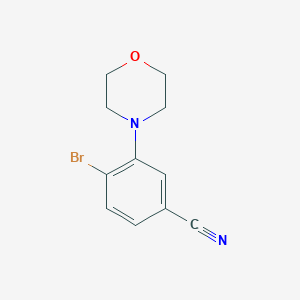

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
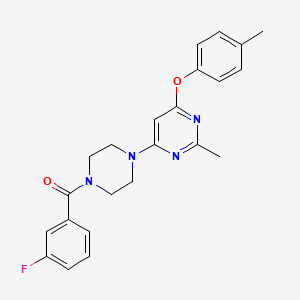
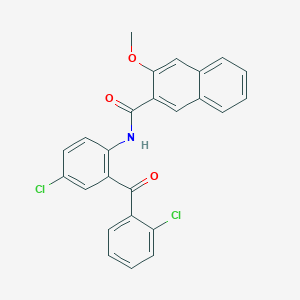
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)
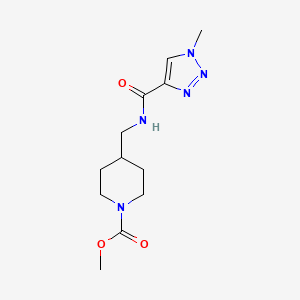
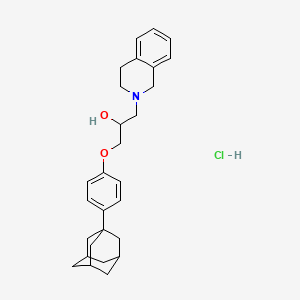
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)